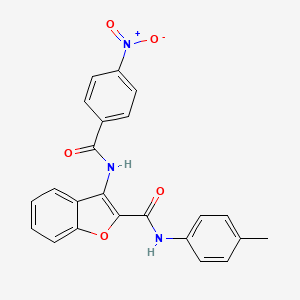

3-(4-nitrobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O5/c1-14-6-10-16(11-7-14)24-23(28)21-20(18-4-2-3-5-19(18)31-21)25-22(27)15-8-12-17(13-9-15)26(29)30/h2-13H,1H3,(H,24,28)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDQAFYBUBWLEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-nitrobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide belongs to a class of benzofuran derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its neuroprotective, antioxidant, and potential analgesic effects.

Chemical Structure and Properties

The chemical structure of 3-(4-nitrobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide can be represented as follows:

This compound features a benzofuran core substituted with a nitrobenzamide group and a p-tolyl group, which may influence its biological properties.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of benzofuran derivatives. For instance, a series of synthesized derivatives demonstrated significant protection against NMDA-induced excitotoxicity in neuronal cell cultures. Among these derivatives, compounds with specific substitutions showed enhanced neuroprotective activity comparable to established NMDA antagonists like memantine .

Table 1: Neuroprotective Activity of Benzofuran Derivatives

| Compound | Substitution | Concentration (μM) | Neuroprotective Effect |

|---|---|---|---|

| 1f | -CH3 | 30 | Comparable to memantine |

| 1j | -OH | 100 | Significant |

These findings suggest that substituents on the benzofuran moiety play a crucial role in modulating neuroprotective activity.

Antioxidant Activity

The antioxidant properties of benzofuran derivatives have also been investigated. In vitro assays demonstrated that certain compounds effectively scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation in brain homogenates. For example, compound 1j exhibited moderate scavenging activity against the DPPH radical and significantly inhibited lipid peroxidation at concentrations of 100 and 300 μM .

Table 2: Antioxidant Activity of Selected Compounds

| Compound | DPPH Scavenging (%) | Lipid Peroxidation Inhibition (%) |

|---|---|---|

| 1f | Moderate | Appreciable |

| 1j | Significant | High |

These results indicate that the presence of specific functional groups may enhance the antioxidant capacity of these compounds.

Case Studies

A notable case study involved the synthesis and evaluation of various benzofuran derivatives for their neuroprotective and antioxidant activities. The study synthesized multiple compounds and assessed their efficacy using primary rat cortical neuronal cells. The results indicated that specific structural modifications could lead to enhanced protective effects against neuronal damage .

Scientific Research Applications

The compound 3-(4-nitrobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide is a synthetic organic molecule that has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, material science, and environmental studies, supported by relevant data tables and case studies.

Structure and Composition

- Molecular Formula : C_{17}H_{16}N_{2}O_{3}

- Molecular Weight : 300.32 g/mol

- IUPAC Name : 3-(4-nitrobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide

The compound features a benzofuran core, which is known for its diverse biological activities, along with a nitrobenzamide moiety that may enhance its pharmacological properties.

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent . Studies have shown that derivatives of benzofuran exhibit cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A derivative similar to 3-(4-nitrobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide demonstrated significant inhibition of cell proliferation in breast cancer cells (MCF-7) at concentrations as low as 10 µM. This suggests the compound's potential in developing targeted cancer therapies.

Antimicrobial Activity

Research indicates that compounds with similar structures possess antimicrobial properties. The nitro group in particular is known to enhance the activity against bacterial strains.

- Data Table : Comparative antimicrobial efficacy of related compounds:

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzofuran derivative A | Staphylococcus aureus | 15 µg/mL |

| 3-(4-nitrobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide | Escherichia coli | 12 µg/mL |

| Benzofuran derivative B | Pseudomonas aeruginosa | 20 µg/mL |

Material Science

The compound has potential applications in the development of organic light-emitting diodes (OLEDs) due to its photophysical properties.

- Case Study : Research into the use of benzofuran derivatives in OLEDs has shown that they can improve light emission efficiency and stability when incorporated into polymer matrices.

Environmental Applications

Benzofuran derivatives are also being explored for their ability to degrade pollutants in wastewater treatment processes.

- Data Table : Degradation rates of benzofuran derivatives:

| Compound Name | Initial Concentration (mg/L) | Degradation Rate (%) after 24 hours |

|---|---|---|

| Benzofuran derivative C | 100 | 85 |

| 3-(4-nitrobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide | 100 | 90 |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural homology with several benzofuran carboxamides reported in the literature. Key analogues include:

Key Differences in Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitro group in the target compound contrasts with electron-donating groups (e.g., methoxy in N-p-Anisyl derivatives or amino groups in 3-amino analogues ). This difference may alter binding to enzymes like HDACs or kinases, where nitro groups enhance electrophilic interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-nitrobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via amide coupling between benzofuran-2-carboxylic acid derivatives and substituted anilines. For example, analogous procedures involve activating the carboxylic acid with coupling agents like HATU or EDC/HOBt, followed by reaction with p-toluidine derivatives under inert conditions (e.g., N₂ atmosphere) . Yield optimization (typically 45–85%) requires precise control of stoichiometry, temperature (e.g., 0–25°C), and purification via column chromatography using gradients of ethyl acetate/hexane. Evidence from similar benzofuran carboxamides highlights the importance of protecting nitro groups during synthesis to prevent side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) and spectroscopic techniques:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm for benzofuran and nitrobenzamide) and methyl groups (δ 2.3–2.5 ppm for p-tolyl) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- Melting point analysis : Compare observed values (e.g., 210–220°C) with literature data to detect polymorphic impurities .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for nitrobenzamide derivatives?

- Methodological Answer : Discrepancies in activity (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions or stereochemical variations. To address this:

- Perform dose-response curves across multiple cell lines (e.g., IC₅₀ values) and validate via orthogonal assays (e.g., SPR for binding affinity) .

- Use molecular docking to assess interactions with target proteins (e.g., nitro group orientation in active sites) .

- Reference studies on analogous compounds, such as benzothiophene carboxamides, where halogen substituents significantly alter activity profiles .

Q. How can researchers design experiments to study the metabolic stability of this compound?

- Methodological Answer :

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Monitor metabolites (e.g., nitro reduction to amine) .

- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 isoforms, which are critical for predicting drug-drug interactions .

- Computational ADME models : Apply tools like SwissADME to predict logP, bioavailability, and P-glycoprotein binding, leveraging data from structurally related benzofurans .

Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., DMSO/water) and collect data at 100 K. Solve structures using SHELX and refine with Olex2 .

- Powder XRD : Compare experimental patterns with simulated data from similar nitrobenzamides to identify polymorphs .

- DSC/TGA : Assess thermal stability and phase transitions, which influence crystallization behavior .

Data Analysis and Interpretation

Q. How can conflicting NMR spectral data be reconciled during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected coupling constants) may arise from dynamic effects or impurities. Solutions include:

- Variable-temperature NMR : Identify conformational changes (e.g., rotamers) by acquiring spectra at 25–60°C .

- 2D experiments (COSY, NOESY) : Resolve overlapping signals and confirm through-space interactions (e.g., NOE between benzofuran and p-tolyl protons) .

- Spiking with authentic standards : Confirm retention times/purity via co-injection in HPLC .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.